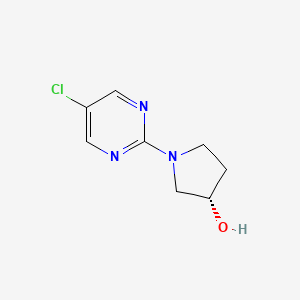

(S)-1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol is a chiral compound featuring a pyrrolidine ring substituted with a chloropyrimidine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol typically involves the reaction of a pyrrolidine derivative with a chloropyrimidine compound. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. For example, a common synthetic route might involve the use of sodium hydride (NaH) as a base in an aprotic solvent like dimethylformamide (DMF) to promote the reaction between the pyrrolidine and chloropyrimidine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the pyrrolidine ring can be oxidized to form a ketone.

Reduction: The chloropyrimidine moiety can be reduced to form a pyrimidine derivative.

Substitution: The chlorine atom in the chloropyrimidine can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of a pyrimidine derivative.

Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(S)-1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol serves as a valuable building block in the synthesis of pharmaceutical compounds. Its unique structure enables the development of drugs targeting specific enzymes or receptors, particularly in oncology and neurology.

Key Applications :

- Kinase Inhibition : The compound has shown promise as an inhibitor of various protein kinases, which are critical in cancer signaling pathways. For instance, it demonstrated an IC₅₀ value of approximately 72 nM against a specific kinase target, indicating potent inhibitory effects.

- Receptor Modulation : It may also interact with G-protein-coupled receptors, potentially altering cellular signaling pathways involved in disease progression.

Organic Synthesis

In organic synthesis, this compound acts as an intermediate for creating complex organic molecules. Its chlorinated pyrimidine moiety allows for diverse chemical transformations and the synthesis of heterocyclic compounds.

Biological Studies

The compound is utilized in biochemical assays to study enzyme inhibition and receptor binding. Its ability to selectively inhibit specific kinases makes it a valuable tool for investigating cellular mechanisms and developing new therapeutic strategies.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to its structure can lead to variations in potency and selectivity.

| Modification | Observed Effect |

|---|---|

| Substitution at R₁ (pyrrolidine) | Increased potency against specific kinases |

| Alteration of R₂ (pyrimidine) | Enhanced selectivity over off-target kinases |

| Hydrophobic substitutions | Improved binding affinity |

Case Studies

Several studies have highlighted the efficacy of this compound:

- Inhibition Studies : In vitro assays indicated that this compound effectively inhibits various kinases involved in cancer signaling pathways, showcasing its potential as a therapeutic agent.

- Selectivity Profiles : Comparative studies revealed that it exhibits good selectivity over other kinases, which minimizes potential side effects associated with broader-spectrum inhibitors.

- Biochemical Assays : The compound has been employed in biochemical assays to elucidate its interactions with enzymes and receptors, underscoring its utility in drug discovery .

Wirkmechanismus

The mechanism of action of (S)-1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (S)-alpha-Methoxyphenylacetic Acid

- Pyridazinones

Uniqueness

(S)-1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol is unique due to its specific structural features, such as the combination of a pyrrolidine ring and a chloropyrimidine moiety. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biologische Aktivität

(S)-1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H10ClN3O and a molecular weight of approximately 199.64 g/mol. The compound features a pyrrolidine ring substituted with a 5-chloropyrimidine group at the first position and a hydroxyl group at the third position. The presence of the chlorine atom in the pyrimidine ring is crucial as it can influence the compound's reactivity and biological interactions.

Research indicates that compounds with similar structures to this compound may act as protein kinase inhibitors . Protein kinases are essential for various cellular signaling pathways, and their inhibition can have therapeutic implications in diseases such as cancer. The chlorinated pyrimidine moiety is known to enhance the selectivity and potency of kinase inhibitors, potentially making this compound a valuable candidate for drug development.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be understood through its structure–activity relationship. Variations in substituents on the pyrrolidine ring can significantly affect its potency as an inhibitor. For instance, modifications that enhance lipophilicity or steric factors have been shown to increase inhibitory activity against specific targets.

| Compound | Structure | Notable Features |

|---|---|---|

| This compound | Structure | Contains a chlorinated pyrimidine; potential kinase inhibitor |

| 1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol | Structure | Different chlorination position; may exhibit different interactions |

| 1-(Pyrimidin-2-yl)pyrrolidin-3-ol | Structure | Lacks chlorine; potentially less potent as a kinase inhibitor |

Case Studies and Research Findings

- Inhibition of Protein Kinases : In vitro studies have shown that compounds structurally related to this compound exhibit significant inhibition against various protein kinases, including those involved in cancer pathways. For instance, similar pyrimidine derivatives have been evaluated for their ability to inhibit NAPE-specific phospholipase D, leading to enhanced understanding of their pharmacological profiles .

- Antiviral Activity : Some studies suggest that derivatives of pyrimidine compounds can also demonstrate antiviral properties. For instance, diarylpyrimidine derivatives have shown potent activity against HIV reverse transcriptase, indicating that modifications in the pyrimidine structure can lead to diverse biological activities .

- Cytotoxicity Assessments : Evaluations of cytotoxicity reveal that while some derivatives exhibit low cytotoxic effects, others may show higher toxicity levels. Understanding these profiles is crucial for developing safer therapeutic agents .

Eigenschaften

IUPAC Name |

(3S)-1-(5-chloropyrimidin-2-yl)pyrrolidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O/c9-6-3-10-8(11-4-6)12-2-1-7(13)5-12/h3-4,7,13H,1-2,5H2/t7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFDDQTZDRCPAJ-ZETCQYMHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=NC=C(C=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1O)C2=NC=C(C=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.